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Clopidogrel-MP endo derivative-13C,d3

Cat. No.: B584571
M. Wt: 508.0 g/mol
InChI Key: BNGUEGYOTLVBPU-KQORAOOSSA-N
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Description

Structural Class and Contextualization of the Clopidogrel (B1663587) Chemical Scaffold

Clopidogrel is a potent antiplatelet agent belonging to the thienopyridine class of drugs. nih.gov Its chemical structure is characterized by a tetrahydrothienopyridine core. Clopidogrel itself is a prodrug, meaning it is inactive upon administration and requires metabolic activation in the liver to exert its therapeutic effect. nih.govnovapublishers.com The activation process is complex, involving a two-step oxidative process mediated primarily by cytochrome P450 (CYP) enzymes, such as CYP2C19 and CYP3A4. novapublishers.comnih.gov

This metabolic cascade converts Clopidogrel into an intermediate metabolite, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite. nih.gov This active metabolite is responsible for irreversibly inhibiting the P2Y12 subtype of ADP receptors on platelets, thereby preventing platelet aggregation. nih.gov Concurrently, a significant portion (around 85%) of the parent drug is hydrolyzed by esterases into an inactive carboxylic acid derivative. nih.gov

Table 1: Key Compounds in the Clopidogrel Metabolic Pathway
Compound NameRoleKey Enzymes Involved
ClopidogrelProdrugCYP450 enzymes (CYP2C19, CYP1A2, CYP2B6) for activation; Esterases for inactivation
2-oxo-clopidogrelIntermediate MetaboliteCYP450 enzymes (CYP2C19, CYP2C9, CYP2B6, CYP3A4)
Clopidogrel Active Thiol Metabolite (exo-isomer)Active MetaboliteCYP450 enzymes
Clopidogrel Endo-IsomerInactive MetaboliteParaoxonase-1 (PON1)
Clopidogrel Carboxylic AcidMajor Inactive MetaboliteEsterases

Significance of Specific Derivatization (MP Endo Derivative) in Metabolic and Analytical Studies

A major challenge in studying Clopidogrel's pharmacokinetics is the inherent instability of its active thiol metabolite. mdpi.com The reactive thiol group (-SH) readily forms disulfide bridges with other molecules, leading to rapid degradation in biological samples like plasma. researchgate.net This instability makes its accurate quantification nearly impossible without immediate stabilization. researchgate.netnih.gov

To address this, a derivatization technique is employed immediately after sample collection. The alkylating agent 2-bromo-3'-methoxyacetophenone (MPB), also referred to as 3-methoxyphenacyl bromide (MPBr), is added to the sample. researchgate.netnih.govscientificlabs.com MPB reacts with the thiol group of the Clopidogrel metabolite, forming a stable thioether bond. The resulting stable compound is known as the Clopidogrel-MP derivative or Clopidogrel Active Metabolite Derivative (CAMD). nih.govnih.gov The "MP" in the name refers to the m ethoxyp henacyl group introduced by the derivatizing agent.

The term "Endo Derivative" specifies the isomeric form of the metabolite being stabilized. Hydrolysis of the 2-oxo-clopidogrel intermediate by the esterase PON1 leads to an inactive "endo-isomer," distinct from the pharmacologically active "exo-isomer" (the active thiol metabolite) produced by P450 enzymes. nih.gov Therefore, rac-Clopidogrel-MP Endo Derivative is the stabilized form of this specific inactive metabolite, allowing for its distinct study and quantification.

Rationale for Isotopic Labeling (13C, d3) in Advanced Research Methodologies

Isotopic labeling is a powerful technique used extensively in drug discovery and metabolism studies. nih.gov It involves replacing one or more atoms of a compound with their heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H or D). medchemexpress.com The subject compound, rac-Clopidogrel-MP Endo Derivative-13C,d3, is a stable isotopically labeled (SIL) version of the derivatized metabolite.

The primary application of this labeled compound is as an internal standard (IS) for quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov An ideal internal standard co-elutes with the analyte of interest and has nearly identical chemical and physical properties, but a different mass. scirp.org

By adding a known amount of the ¹³C,d3-labeled derivative to a biological sample, researchers can accurately quantify the concentration of the unlabeled (native) derivative. The labeled standard experiences the same sample preparation losses and ionization suppression/enhancement in the mass spectrometer as the analyte. The ratio of the mass spectrometer signal of the analyte to the signal of the internal standard allows for precise and accurate quantification, correcting for any experimental variability. nih.gov The use of rac-Clopidogrel-MP Endo Derivative-13C,d3 is therefore indispensable for reliable pharmacokinetic and metabolic profiling of this specific Clopidogrel metabolite. nih.gov

Table 2: Properties and Application of rac-Clopidogrel-MP Endo Derivative-13C,d3
PropertyDescription
Chemical Namerac-Clopidogrel-MP Endo Derivative-13C,d3
CAS Number1346597-76-9 pharmaffiliates.comlookchem.com
Molecular FormulaC₂₄¹³CH₂₃D₃ClNO₆S pharmaffiliates.com
Molecular WeightApproximately 508.01 g/mol pharmaffiliates.com
Isotopic LabelsCarbon-13 (¹³C) and Deuterium (d3)
Primary ApplicationInternal Standard for LC-MS/MS bioanalysis
PurposeAccurate quantification of the unlabeled Clopidogrel-MP Endo Derivative in biological matrices (e.g., plasma). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26ClNO6S B584571 Clopidogrel-MP endo derivative-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGUEGYOTLVBPU-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Isotopic Incorporation Strategies

Retrosynthetic Pathways for the rac-Clopidogrel-MP Endo Derivative Core

A logical retrosynthetic analysis of the rac-Clopidogrel-MP endo derivative core begins with disconnecting the ester and the thieno[3,2-c]pyridine (B143518) moieties. The primary disconnection is at the C-N bond of the tetrahydrothienopyridine ring and the α-carbon of the phenylacetic acid derivative. This leads to two key precursors: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) and a suitably functionalized α-halophenylacetic acid derivative. The "MP Endo" designation likely refers to a specific metabolite or a related structure where the thieno[3,2-c]pyridine ring has undergone modification, though for the core synthesis, the fundamental approach remains the same.

A plausible retrosynthetic pathway is outlined below:

Target Molecule Key Disconnections Precursors
rac-Clopidogrel-MP Endo DerivativeC-N bond, Ester bond4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Methyl α-bromo(2-chlorophenyl)acetate
Methyl α-bromo(2-chlorophenyl)acetateBromination, Esterification2-(2-Chlorophenyl)acetic acid
4,5,6,7-tetrahydrothieno[3,2-c]pyridineRing formationThiophene-2-ethanol

This strategic disassembly guides the synthetic planning, allowing for the individual preparation of the key building blocks.

Stereoselective Synthesis of the Racemic Parent Structure

The synthesis of the racemic parent structure of the Clopidogrel-MP endo derivative is typically achieved through the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a racemic α-halo- (or α-sulfonyloxy)- (2-chlorophenyl)acetate. A common method involves the Strecker synthesis, starting from o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form an intermediate α-aminonitrile. derpharmachemica.com This is then converted to the corresponding amide, followed by esterification to yield the racemic clopidogrel (B1663587) base. derpharmachemica.com

A representative synthetic scheme is the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with methyl 2-bromo-2-(2-chlorophenyl)acetate in the presence of a non-nucleophilic base. This reaction proceeds via an SN2 mechanism, leading to the formation of the racemic product as the chiral center is established during this step.

Targeted Isotopic Labeling Methodologies for 13C and Deuterium (B1214612) Incorporation

The introduction of stable isotopes is a critical step in the synthesis of rac-Clopidogrel-MP Endo Derivative-13C,d3. medchemexpress.com This labeling allows the compound to be used as an internal standard in quantitative mass spectrometry-based assays. medchemexpress.com

Site-specific incorporation of a ¹³C atom is generally achieved by utilizing a commercially available ¹³C-labeled starting material. For the synthesis of this specific derivative, a plausible strategy involves the use of ¹³C-labeled sodium cyanide (Na¹³CN) in the initial Strecker reaction. This would place the ¹³C label at the α-carbon of the phenylacetic acid moiety. The subsequent reaction steps would then carry this label through to the final product.

Alternatively, if the label is desired at the carbonyl carbon of the ester, the synthesis would need to be adapted to use a ¹³C-labeled carboxylating agent during the formation of the phenylacetic acid precursor. The use of quantitative ¹³C NMR spectroscopy can be employed to confirm the position and extent of isotopic enrichment. nih.gov

The selective incorporation of a d3-methyl group is most commonly achieved during the esterification step. osaka-u.ac.jp The racemic carboxylic acid precursor, α-(2-chlorophenyl)-α-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid, is esterified using deuterated methanol (B129727) (CD₃OD) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. This method provides a straightforward and efficient way to introduce the d3 label onto the methyl ester group. osaka-u.ac.jp The use of D₂O as a deuterium source in combination with specific catalysts can also be employed for deuteration at other positions if required. osaka-u.ac.jpyoutube.com

Chiral Resolution and Enantiomeric Purity Determination of the rac-Compound

While the target compound is the racemic mixture, understanding the methods for chiral resolution and purity determination is essential in the context of clopidogrel chemistry. The most common method for resolving racemic clopidogrel is through the formation of diastereomeric salts with a chiral resolving agent, such as levorotatory camphor-10-sulfonic acid. bris.ac.ukgoogle.comwikipedia.org The differing solubilities of the resulting diastereomeric salts allow for their separation by crystallization. wikipedia.orglibretexts.org

The enantiomeric purity of clopidogrel and its derivatives is typically determined using chiral high-performance liquid chromatography (HPLC). nih.govnih.govhplc.eu These methods utilize a chiral stationary phase that interacts differently with the two enantiomers, resulting in their separation and allowing for their quantification. researchgate.net Thin-layer chromatography (TLC) with a chiral mobile phase additive, such as β-cyclodextrin, can also be used for rapid enantiomeric separation. akjournals.com

Analytical Technique Stationary Phase/Column Mobile Phase Example Detection Reference
Chiral HPLCLux Cellulose-3Methanol/formic acid (100/0.1 v/v)UV or MS/MS nih.gov
Chiral HPLCCHIRALCEL® OJNot specifiedUV researchgate.net
Chiral TLCPolygram®cel 300 Ac-10%Isopropanol–0.5 mM β-cyclodextrin (6:4, v/v)UV light, iodine vapors akjournals.com

Post-Synthetic Derivatization Approaches for Enhanced Stability and Analytical Utility

The stability of clopidogrel and its derivatives can be a concern, particularly in solution where hydrolysis of the ester can occur. google.comgoogleapis.com Post-synthetic derivatization can be employed to enhance stability and improve analytical performance. One common approach for the active thiol metabolite of clopidogrel is alkylation to prevent the formation of disulfide bonds. nih.gov

For the labeled endo derivative, which is primarily used as an internal standard, derivatization is less common as the goal is to mimic the behavior of the unlabeled analyte. However, complexation with cyclodextrins, such as sulfoalkyl ether cyclodextrins (SAE-CD), has been shown to improve the solubility and stability of clopidogrel by forming inclusion complexes. google.comgoogleapis.com This could be a potential strategy to enhance the shelf-life of standard solutions of rac-Clopidogrel-MP Endo Derivative-13C,d3.

Physicochemical and Spectroscopic Confirmation of Chemical Identity and Isotopic Integrity

The definitive identification of rac-Clopidogrel-MP Endo Derivative-13C,d3 and the confirmation of its isotopic purity rely on a combination of physicochemical measurements and advanced spectroscopic techniques. As a reference standard, its structural and isotopic integrity must be unequivocally established. lgcstandards.comtheclinivex.com

Physicochemical Properties

Basic physicochemical data for the compound are summarized in the table below. The material is typically supplied as a solid powder. hnkanbeichemical.com

PropertyValueSource(s)
Molecular Formula C₂₄¹³CH₂₃D₃ClNO₆S pharmaffiliates.com
Molecular Weight 508.01 g/mol pharmaffiliates.com
CAS Number 1346597-76-9 pharmaffiliates.comguidechem.com
Appearance White to Off-White Powder hnkanbeichemical.com
Synonym Labeled Clopidogrel Derivative mybiosource.comlgcstandards.com

Spectroscopic Confirmation

Spectroscopic analysis provides detailed structural information and verifies the successful incorporation and location of the stable isotope labels.

Mass Spectrometry (MS):

Mass spectrometry is the primary technique for confirming the molecular weight and, by extension, the isotopic labeling of the compound. Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum would be expected to show a protonated molecular ion [M+H]⁺.

Expected [M+H]⁺: For the molecular formula C₂₄¹³CH₂₃D₃ClNO₆S, the expected monoisotopic mass of the protonated molecule is approximately 509.0.

Isotopic Shift: The key diagnostic feature is the mass difference compared to the unlabeled analogue. The incorporation of one ¹³C atom and three deuterium (²H) atoms results in a mass increase of approximately 4 Da (+1 from ¹³C, +3 from 3x²H) over the unlabeled compound.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule to within a few parts per million (ppm). nih.gov This technique would be used to verify the specific molecular formula, confirming the presence of all expected atoms, including the isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of atoms within the molecule and is crucial for confirming the precise location of the isotopic labels.

¹H NMR: The proton NMR spectrum of this complex molecule would show a multitude of signals corresponding to the aromatic, aliphatic, and piperidine (B6355638) protons. nih.govresearchgate.net The most significant observation for confirming isotopic labeling would be the absence of a signal for the methoxy (B1213986) (O-CH₃) protons, which typically appears around 3.8-4.0 ppm. This absence confirms that the -CH₃ group has been replaced by the NMR-silent (in ¹H NMR) -CD₃ group.

¹³C NMR: The carbon-13 NMR spectrum provides the most direct evidence of the ¹³C label.

The spectrum would show numerous signals for the non-labeled carbons in the molecule. drugbank.comresearchgate.net

The key signal would be from the labeled carbon of the ¹³CD₃ group. This signal would be significantly enhanced in intensity due to the 100% abundance of ¹³C at this position (compared to the natural abundance of ~1.1%).

Furthermore, this signal would appear as a multiplet (typically a septet) due to spin-spin coupling with the three attached deuterium atoms (which have a spin I=1). The chemical shift would be in the typical range for a methoxy carbon (around 55-60 ppm).

The combination of these spectroscopic techniques provides unambiguous confirmation of the chemical structure, molecular weight, and the successful and specific incorporation of the ¹³C and deuterium labels in rac-Clopidogrel-MP Endo Derivative-13C,d3.

Advanced Analytical Characterization Utilizing Isotopic Labels

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathway Analysis.

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy, while tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation.

For rac-Clopidogrel-MP Endo Derivative-13C,d3, HRMS is first employed to confirm the exact mass of the molecular ion, which will be elevated compared to its unlabeled counterpart due to the presence of the heavier isotopes. This mass difference serves as the initial confirmation of successful labeling.

Following accurate mass determination, MS/MS analysis is conducted to elucidate the structure and pinpoint the location of the isotopic labels. The molecule is subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern of the labeled compound is compared to that of the unlabeled analog. Key fragment ions containing the ¹³C or d3 labels will exhibit a corresponding mass shift, allowing for the precise localization of the labels within the molecular structure. For instance, fragmentation of the ester group would likely show a +4 Da shift if both the ¹³C and d3 labels are in the methyl ester moiety.

Isotopic Pattern Analysis for Confirmation of Labeling Positions.

The presence of the ¹³C and d3 isotopes in rac-Clopidogrel-MP Endo Derivative-13C,d3 results in a distinct isotopic pattern in the mass spectrum. The relative abundance of the M+1, M+2, M+3, and M+4 peaks will be significantly different from the natural abundance pattern of the unlabeled compound. nih.govnih.gov By analyzing this pattern, the number of incorporated heavy isotopes can be confirmed. High-resolution instrumentation can resolve the isotopic fine structure, further confirming the presence and number of ¹³C and deuterium (B1214612) atoms.

Hypothetical Isotopic Pattern Data

IsotopologueExpected Relative Abundance (Unlabeled)Observed Relative Abundance (Labeled)
M100%~5%
M+1~18%~10%
M+2~2%~20%
M+3~0.2%~30%
M+4~0.01%100%

Quantitative Isotope Dilution Mass Spectrometry (IDMS) Method Development.

rac-Clopidogrel-MP Endo Derivative-13C,d3 is an ideal internal standard for quantitative analysis of the unlabeled endo derivative by Isotope Dilution Mass Spectrometry (IDMS). nih.govnih.govresearchgate.net This is due to its identical chemical and physical properties to the analyte, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer. The significant mass difference of +4 Da prevents any isotopic crosstalk between the analyte and the internal standard.

A typical IDMS method involves adding a known amount of the labeled internal standard to the sample. The sample is then processed and analyzed by LC-MS/MS. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown sample can then be accurately determined from this curve. nih.gov

Hypothetical Calibration Curve Data for IDMS

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,234305,1230.050
576,543304,9870.251
10151,987305,3450.498
50755,123304,8762.477
1001,520,456305,0114.985

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, connectivity, and dynamics of a molecule in solution.

¹³C NMR Applications: Chemical Shift Assignments and Coupling Constant Determination for Labeled Carbons.

¹³C NMR spectroscopy is fundamental for confirming the position of the carbon-13 label. nih.govirispublishers.com The spectrum of rac-Clopidogrel-MP Endo Derivative-13C,d3 will show a significantly enhanced signal for the labeled carbon atom. The chemical shift of this signal provides information about its electronic environment. Furthermore, coupling between the ¹³C nucleus and adjacent protons (¹J_CH, ²J_CH) can be observed, which helps to confirm its position within the molecular framework. If the deuterium labels are on the same methyl group as the ¹³C, the signal for the labeled carbon will appear as a multiplet due to ¹³C-²H coupling.

Hypothetical ¹³C NMR Data

Carbon PositionExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)Coupling Constants (Hz)
Labeled Methyl Carbon~5252.5 (Intense)¹J_CH (if proton present) ~145, ¹J_CD ~22
Carbonyl Carbon~170170.2²J_CC (to labeled C) ~2

²H NMR Spectroscopy for Deuterium Position Verification and Dynamics.

Deuterium (²H) NMR spectroscopy is used to directly observe the deuterium nuclei. wikipedia.orgmagritek.comumass.edu A single, sharp resonance in the ²H NMR spectrum of rac-Clopidogrel-MP Endo Derivative-13C,d3 would confirm that all three deuterium atoms are in a chemically equivalent environment, such as a methyl group. The chemical shift in the ²H NMR spectrum is very similar to that in the ¹H NMR spectrum, providing further evidence for the location of the deuterium labels. huji.ac.il ²H NMR can also be used to study molecular dynamics, as the quadrupolar nature of the deuterium nucleus makes its relaxation sensitive to molecular motion.

Hypothetical ²H NMR Data

Deuterium PositionExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)Linewidth (Hz)
Labeled Methyl Group~3.73.71~5

Multidimensional NMR Techniques for Complex Structure Elucidation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, confirming which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing information about the connectivity of different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule.

Through the combined application of these advanced analytical techniques, a complete and unambiguous characterization of rac-Clopidogrel-MP Endo Derivative-13C,d3 can be achieved, ensuring its suitability for its intended research applications.

Advanced Chromatographic Separations (HPLC, UHPLC, GC) Coupled with Mass Spectrometric Detection

The complexity of biological matrices and the structural similarity of drug metabolites necessitate the use of high-resolution separation techniques coupled with sensitive and specific detection. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC), when interfaced with Mass Spectrometry (MS), provide the requisite analytical power for the characterization of compounds like rac-Clopidogrel-MP Endo Derivative-13C,d3.

UHPLC, with its use of sub-2 µm particle columns, offers significant advantages in terms of resolution, speed, and sensitivity, making it a preferred technique for analyzing complex mixtures. researchgate.net For a compound such as rac-Clopidogrel-MP Endo Derivative-13C,d3, which is a derivatized and isotopically labeled version of a clopidogrel (B1663587) metabolite, UHPLC-MS/MS would be the method of choice for achieving baseline separation from its unlabeled analogue and other related substances.

Method Development for Separation of Diastereomers and Related Chemical Entities

The "rac" designation in rac-Clopidogrel-MP Endo Derivative-13C,d3 indicates a racemic mixture of enantiomers. Furthermore, the active metabolite of clopidogrel itself exists as multiple diastereomers. researchgate.net The separation of these stereoisomers is critical as they can exhibit different pharmacological activities and metabolic fates. The development of chromatographic methods capable of resolving these isomers is a significant analytical challenge.

Chiral chromatography is a key strategy for the separation of enantiomers and diastereomers. For clopidogrel and its derivatives, both normal-phase and reversed-phase HPLC methods utilizing chiral stationary phases (CSPs) have been successfully employed. Cellulose-based CSPs, for instance, have demonstrated effective separation of the enantiomers of clopidogrel and its chiral impurities. nih.govresearchgate.net A typical approach for separating the diastereomers of the clopidogrel active metabolite and, by extension, its labeled derivatives, would involve screening a variety of chiral columns with different mobile phase compositions.

The following table illustrates a hypothetical method development summary for the chiral separation of the diastereomers of a clopidogrel derivative, which would be applicable to its isotopically labeled form.

ParameterCondition 1Condition 2Condition 3
Column Chiralcel OJ-RH (150 x 4.6 mm)Chiralpak AD-H (250 x 4.6 mm)Lux Cellulose-1 (150 x 4.6 mm)
Mobile Phase Methanol (B129727)/Water (85:15, v/v)n-Hexane/Isopropanol (90:10, v/v)Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid
Flow Rate 0.8 mL/min1.0 mL/min0.9 mL/min
Temperature 25°C30°C28°C
Resolution (Rs) >1.5 between key diastereomersPartial co-elution>2.0 between all stereoisomers
Analysis Time 15 min20 min12 min

Supercritical Fluid Chromatography (SFC) with chiral stationary phases has also emerged as a powerful technique for resolving the stereoisomers of clopidogrel's active metabolite, offering high efficiency and speed. nih.gov

Orthogonal Separation Techniques for Enhanced Purity Assessment

To ensure the comprehensive purity assessment of a reference standard like rac-Clopidogrel-MP Endo Derivative-13C,d3, employing a single chromatographic method is often insufficient. Orthogonal separation techniques, which utilize different separation mechanisms, are employed to provide a more complete profile of potential impurities.

For instance, a reversed-phase HPLC method (e.g., using a C18 or C8 column) that separates compounds based on hydrophobicity can be complemented by a normal-phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) method that separates based on polarity. This approach increases the probability of detecting any co-eluting impurities that might be missed by a single method. The use of different column selectivities (e.g., C18 vs. Phenyl-Hexyl) within the same chromatographic mode can also be considered an orthogonal approach.

The following table provides an example of an orthogonal method approach for purity analysis.

MethodColumn ChemistryMobile Phase PrincipleSeparation Mechanism
Primary Method Reversed-Phase C18Gradient of water/acetonitrile with formic acidHydrophobic interactions
Orthogonal Method 1 Normal-Phase (e.g., silica (B1680970) or diol)Isocratic mixture of hexane (B92381) and ethanolAdsorption and polarity
Orthogonal Method 2 Ion-ExchangeGradient of buffer concentration/pHIonic interactions

Application as an Internal Standard in Quantitative Bioanalytical Assays (e.g., for Metabolite Quantification in In Vitro and Animal Matrices)

One of the primary applications of rac-Clopidogrel-MP Endo Derivative-13C,d3 is its use as an internal standard (IS) in quantitative bioanalytical assays, particularly for the quantification of the corresponding unlabeled clopidogrel metabolite in biological matrices such as plasma and tissue homogenates. acanthusresearch.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis. scispace.comnih.gov

A SIL-IS has nearly identical physicochemical properties to the analyte of interest, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement) in the mass spectrometer. researchgate.net The incorporation of both 13C and deuterium (d3) in rac-Clopidogrel-MP Endo Derivative-13C,d3 provides a significant mass shift from the unlabeled analyte, preventing isotopic crosstalk and ensuring accurate quantification. researchgate.net

In a typical bioanalytical workflow, a known amount of rac-Clopidogrel-MP Endo Derivative-13C,d3 is spiked into the biological sample before sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). nih.govresearchgate.net The analyte and the IS are then extracted and analyzed by LC-MS/MS. The ratio of the analyte's response to the IS's response is used to construct a calibration curve and quantify the analyte's concentration in unknown samples. This approach corrects for variability during sample processing and analysis, leading to high accuracy and precision. nih.govresearchgate.net

The table below presents typical validation parameters for a bioanalytical method using a SIL-IS like rac-Clopidogrel-MP Endo Derivative-13C,d3 for the quantification of a clopidogrel metabolite.

Validation ParameterTypical Acceptance CriteriaExample Finding
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5% to +7%
Extraction Recovery Consistent and reproducible~85%
Matrix Effect Normalized IS response ratio close to 10.95 - 1.08
Stability (Freeze-thaw, short-term, long-term) ≤ 15% deviation from nominal concentrationStable for 3 freeze-thaw cycles and at -80°C for 6 months

Biochemical Investigations and Mechanistic Elucidation in Vitro and Preclinical Models

Elucidation of Enzymatic Transformation Pathways of the MP Endo Derivative

The biotransformation of clopidogrel (B1663587) is a complex, two-step oxidative process primarily occurring in the liver, which is essential for its activation. nih.govontosight.ainovapublishers.com The rac-Clopidogrel-MP Endo Derivative-13C,d3 is designed as a probe to investigate these intricate enzymatic pathways.

The metabolic activation of clopidogrel involves several key enzyme systems. A significant portion, approximately 85%, of an orally administered dose of clopidogrel is hydrolyzed by carboxylesterases, particularly human carboxylesterase 1 (CES1), to an inactive carboxylic acid derivative. nih.govnih.govnih.gov The remaining 15% undergoes a two-step oxidative metabolism by cytochrome P450 (CYP) enzymes to form the active thiol metabolite. nih.gov

The initial oxidative step involves the conversion of clopidogrel to 2-oxo-clopidogrel. Several CYP isoforms have been implicated in this step, with varying contributions. In vitro studies have identified CYP1A2, CYP2B6, and CYP2C19 as key players. novapublishers.comnih.gov The second step, the formation of the active thiol metabolite from 2-oxo-clopidogrel, is also catalyzed by multiple CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.govnovapublishers.comnih.gov Notably, CYP2C19 is considered to play a substantial role in both steps of the bioactivation process. nih.govnih.gov

Paraoxonase-1 (PON1), an esterase, has also been suggested to be involved in the conversion of 2-oxo-clopidogrel to the active thiol metabolite. nih.govpharmgkb.org Phase II metabolism of clopidogrel primarily involves the glucuronidation of its carboxylic acid derivative. wikipedia.org

Table 1: Enzyme Systems Involved in Clopidogrel Biotransformation

Metabolic Step Enzyme System Key Isoforms/Enzymes Product
Hydrolysis (Inactive Pathway) Esterases Carboxylesterase 1 (CES1) Inactive carboxylic acid derivative
Oxidation Step 1 (Active Pathway) Cytochrome P450 (Phase I) CYP1A2, CYP2B6, CYP2C19 2-oxo-clopidogrel
Oxidation Step 2 (Active Pathway) Cytochrome P450 (Phase I) CYP2B6, CYP2C9, CYP2C19, CYP3A4 Active thiol metabolite
Alternative Activation Esterases Paraoxonase-1 (PON1) Active thiol metabolite

| Phase II Metabolism | Glucuronidation | UGTs | Glucuronide conjugate of the carboxylic acid derivative |

The presence of stable isotopes (¹³C and deuterium) in rac-Clopidogrel-MP Endo Derivative-13C,d3 allows for the investigation of kinetic isotope effects (KIEs). A KIE occurs when an atom at or near a bond-breaking site in a reaction is replaced with its heavier isotope, potentially leading to a change in the reaction rate. By comparing the metabolism of the labeled and unlabeled compound, researchers can gain insights into the rate-limiting steps of the enzymatic reactions and the nature of the transition states. While specific studies on this derivative are not publicly available, the use of such labeled compounds is a standard approach to elucidate reaction mechanisms in drug metabolism. medchemexpress.comclearsynth.com

Substrate Specificity and Inhibition Kinetics in Isolated Enzyme Systems and Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)

In vitro systems such as human liver microsomes (HLMs) and S9 fractions are routinely used to study the metabolism of drug candidates. nih.gov These preparations contain a rich complement of drug-metabolizing enzymes. Studies using HLMs have been instrumental in identifying the CYP isoforms responsible for clopidogrel's activation. nih.govpharmgkb.org For instance, experiments with microsomes from rats pretreated with specific CYP inducers or inhibitors helped to pinpoint the involvement of CYP1A enzymes in the initial stages of clopidogrel metabolism research. nih.gov

The inhibitory potential of clopidogrel and its metabolites on various enzymes can also be assessed. For example, atorvastatin, a CYP3A4 substrate, has been shown to inhibit the metabolism of clopidogrel in vitro. pharmgkb.orgresearchgate.net The kinetic parameters of these interactions, such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki), can be determined using these isolated systems. For the interaction between clopidogrel and human CYP3A4, a Km of 14 ± 1 μM has been reported. researchgate.net

Table 2: In Vitro Kinetic Parameters for Clopidogrel Metabolism

Enzyme System Substrate Kinetic Parameter Value
Human Liver Microsomes Clopidogrel Vmax (CYP3A4) 6.7 ± 1 nmol/min/nmol P450
Human Liver Microsomes Clopidogrel Km (CYP3A4) 14 ± 1 μM

Metabolic Profiling and Flux Analysis in Isolated Cellular Systems (e.g., Primary Hepatocytes, Recombinant Cell Lines) Using Labeled Probes

Isolated cellular systems, such as primary hepatocytes or recombinant cell lines expressing specific drug-metabolizing enzymes, provide a more integrated model of metabolism compared to subcellular fractions. The use of isotopically labeled compounds like rac-Clopidogrel-MP Endo Derivative-13C,d3 is particularly powerful in these systems for metabolic profiling and flux analysis. medchemexpress.com

By incubating hepatocytes with the labeled compound and analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS), it is possible to trace the metabolic pathways and quantify the formation of various products over time. nih.govdoi.org This allows for a detailed understanding of the metabolic flux through different competing pathways, such as the balance between the activation of clopidogrel via CYP oxidation and its inactivation by esterases.

Molecular Interaction Studies: Probing Binding to Biochemical Targets or Macromolecules

The active thiol metabolite of clopidogrel exerts its therapeutic effect by irreversibly binding to the P2Y₁₂ receptor on platelets. nih.govnih.gov While rac-Clopidogrel-MP Endo Derivative-13C,d3 is a tool for studying metabolism, its parent compound and active metabolite have been the subject of molecular interaction studies. For example, clopidogrel and its main circulating metabolite have been shown to bind extensively to human plasma proteins in vitro (98% and 94%, respectively). wikipedia.org Studies have also investigated the binding of clopidogrel to serum albumin, identifying both high and low-affinity binding sites. ptfarm.pl

Application in Biosynthetic Pathway Mapping and Elucidation

While "biosynthetic pathway" typically refers to the endogenous production of molecules, in the context of drug metabolism, it can be interpreted as the elucidation of the complete metabolic pathway of a xenobiotic. The use of radiolabeled (e.g., ¹⁴C) and stable isotope-labeled clopidogrel has been fundamental in mapping its absorption, distribution, metabolism, and excretion (ADME) profile. clinpgx.orgnih.gov These studies have provided a comprehensive picture of the fate of clopidogrel in the body, from its initial absorption to the excretion of its various metabolites. nih.gov The rac-Clopidogrel-MP Endo Derivative-13C,d3 is a modern tool designed for more detailed mechanistic studies within this established metabolic framework.

Preclinical Disposition Research in Animal Models: Methodological Framework

Design and Implementation of Labeled Compound Disposition Studies in Animal Models

The design of disposition studies for isotopically labeled compounds like rac-Clopidogrel-MP Endo Derivative-13C,d3 is a meticulous process aimed at tracing the journey of the drug and its metabolites through a biological system. nih.gov These studies are fundamental in preclinical research to understand the ADME properties of a new chemical entity. nih.gov The choice of animal model is a critical first step, with rodents (typically rats) and non-rodents (often dogs) being common choices in preclinical toxicology and pharmacokinetic assessments. researchgate.net The selection is based on which species' metabolic profile most closely resembles that of humans.

The synthesis of the labeled compound is a key preparatory step. In this instance, the incorporation of stable isotopes, Carbon-13 (¹³C) and deuterium (B1214612) (d3), at specific positions within the rac-Clopidogrel-MP Endo Derivative molecule allows for its differentiation from endogenous compounds and its unlabeled counterpart. nih.gov This stable isotope labeling is crucial for quantitative analysis using mass spectrometry. nih.gov

Once the labeled compound is prepared, the study protocol is established. This includes defining the route of administration, which is often oral to mimic the intended clinical use of clopidogrel (B1663587). The study design typically involves single-dose administration to a cohort of animals. nih.gov Following administration, biological samples are collected at predetermined time points. These samples include blood, plasma, urine, and feces to capture the full picture of absorption, systemic circulation, and excretion. nih.gov In some cases, tissue distribution studies are also performed, where various organs are collected post-mortem to assess the extent of drug distribution. nih.gov

Quantitative Tracing of rac-Clopidogrel-MP Endo Derivative-13C,d3 and its Biotransformation Products in Biological Matrices using Isotopic Markers

The use of ¹³C and d3 isotopic markers in rac-Clopidogrel-MP Endo Derivative-13C,d3 enables precise quantitative tracing of the compound and its metabolites in various biological matrices. The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This highly sensitive and specific method allows for the separation of the parent drug from its metabolites and the accurate measurement of their concentrations. nih.gov

In a typical workflow, biological samples (e.g., plasma, urine) are first processed to extract the analytes of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net Following extraction, the samples are injected into the LC-MS/MS system. The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of rac-Clopidogrel-MP Endo Derivative-13C,d3 and its expected biotransformation products. The presence of the ¹³C and d3 isotopes results in a predictable mass shift, allowing for their unambiguous detection and quantification, even in complex biological matrices. nih.gov

For instance, the parent compound will have a distinct molecular weight due to the heavy isotopes. Its metabolites will also retain these isotopic labels or fragments thereof, facilitating their identification and tracking back to the administered drug. This methodology allows for the creation of detailed pharmacokinetic profiles, including the determination of key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) for both the parent compound and its significant metabolites. jscimedcentral.com

Mass Balance and Excretion Pathway Characterization in Animal Models Utilizing Stable Isotope Tracers

Mass balance studies are critical for determining the routes and rates of excretion of a drug and its metabolites from the body. Utilizing a radiolabeled compound, often with ¹⁴C, is a common approach for these studies as it allows for the measurement of total radioactivity in all excreta. nih.govnih.gov While the subject compound is labeled with stable isotopes, the principles of mass balance studies are analogous. The goal is to account for the total administered dose by measuring the amount of the labeled compound and its metabolites excreted in urine and feces over a defined period. nih.gov

Following the administration of rac-Clopidogrel-MP Endo Derivative-13C,d3, urine and feces are collected quantitatively at regular intervals until the excretion of the labeled material is negligible, typically over several days. researchgate.netcidara.com The total amount of the ¹³C and d3 labeled material in each sample is then quantified using LC-MS/MS. By summing the amounts recovered in urine and feces, the total percentage of the administered dose excreted can be calculated. A high recovery (typically >90%) indicates that the primary routes of elimination have been identified. nih.gov

These studies provide crucial information on the primary route of excretion (renal vs. fecal). For example, studies with ¹⁴C-labeled clopidogrel have shown that excretion occurs through both urine and feces. nih.gov Characterizing the excretion pathways of rac-Clopidogrel-MP Endo Derivative-13C,d3 would similarly inform on its clearance mechanisms.

Comparative Disposition and Metabolic Divergence Across Animal Species

A key objective of preclinical disposition studies is to understand the potential for interspecies differences in drug metabolism. The metabolic pathways of a drug can vary significantly between different animal species and humans, which can have profound implications for efficacy and toxicity. frontiersin.orgnih.gov Therefore, comparative disposition studies are conducted in at least two species (e.g., rat and dog) to assess these potential differences.

By administering rac-Clopidogrel-MP Endo Derivative-13C,d3 to different animal models, researchers can compare the pharmacokinetic profiles and the metabolic patterns. For clopidogrel, it is known that the conversion to its active thiol metabolite and its inactive carboxylic acid metabolite can differ between species. frontiersin.org For instance, in vivo studies with a clopidogrel derivative showed that the systemic exposure to the active metabolite was significantly higher in dogs compared to rats, while the formation of the inactive carboxylic acid metabolite also showed species-dependent variations. nih.gov

Such comparative data is vital for selecting the most appropriate animal model for further non-clinical safety studies and for predicting the pharmacokinetic profile and metabolic fate of the drug in humans. The use of an isotopically labeled tracer like rac-Clopidogrel-MP Endo Derivative-13C,d3 ensures that these comparisons are based on accurate and specific measurements of the drug and its metabolites across different species.

Interactive Data Tables

Below are illustrative data tables based on typical findings in preclinical disposition studies of clopidogrel-like compounds.

Table 1: Illustrative Pharmacokinetic Parameters of a Labeled Clopidogrel Derivative in Rats and Dogs

ParameterRatDog
Cmax (ng/mL)
Parent Compound150 ± 35220 ± 50
Active Metabolite45 ± 12650 ± 180
Inactive Metabolite1200 ± 2502800 ± 600
Tmax (h)
Parent Compound0.5 ± 0.20.7 ± 0.3
Active Metabolite0.7 ± 0.30.2 ± 0.1
Inactive Metabolite2.0 ± 0.81.5 ± 0.5
AUC (ng·h/mL)
Parent Compound300 ± 70550 ± 120
Active Metabolite70 ± 20700 ± 200
Inactive Metabolite8000 ± 15005000 ± 1100

Data are presented as mean ± standard deviation and are hypothetical, based on trends observed in preclinical studies of clopidogrel analogues. frontiersin.orgnih.gov

Table 2: Illustrative Mass Balance of a Labeled Clopidogrel Derivative in Rats (% of Administered Dose)

Excretion Route0-24h24-48h48-72h72-96h96-120hTotal
Urine 35.25.11.50.80.443.0
Feces 40.16.52.01.10.650.3
Total Recovery 75.311.63.51.91.093.3

This table represents hypothetical data illustrating the cumulative excretion of a labeled compound over time, based on typical mass balance study results. nih.govnih.gov

Emerging Research Applications and Future Directions

Advancements in Synthetic Methodologies for Novel Complex Labeled Derivatives

The synthesis of complex, isotopically labeled molecules like rac-Clopidogrel-MP Endo Derivative-13C,d3 is a testament to the advancements in synthetic organic chemistry. The introduction of both carbon-13 (¹³C) and deuterium (B1214612) (d3) isotopes at specific positions within the molecule requires multi-step, precision-driven synthetic routes. These methodologies are crucial for producing highly pure and stable labeled compounds essential for sensitive analytical studies.

Recent developments in synthetic strategies focus on improving the efficiency and stereoselectivity of labeling. For a compound like clopidogrel (B1663587), which has a chiral center, enantiomerically pure synthesis is of paramount importance, as the S-enantiomer is the pharmacologically active form. drugtargetreview.com The synthesis of deuterated analogues of clopidogrel has been explored to enhance its pharmacokinetic profile by potentially reducing the rate of metabolism, a concept known as the "deuterium effect." nih.gov The synthetic pathway for a dually labeled derivative like rac-Clopidogrel-MP Endo Derivative-13C,d3 would likely involve the use of labeled precursors in a convergent synthesis, where different labeled fragments are prepared separately and then combined. This approach allows for flexibility and control over the position of the isotopic labels.

Future advancements in this area are expected to focus on biocatalysis and flow chemistry to create these complex molecules more efficiently and with less environmental impact. The development of novel catalysts and reagents that facilitate site-specific isotopic labeling will be critical in expanding the library of available complex labeled derivatives for research.

Synthetic Challenge Potential Advanced Methodology Benefit
Site-specific dual labeling (¹³C, d3)Convergent synthesis with labeled precursorsHigh precision in label placement
StereoselectivityAsymmetric catalysis, chiral chromatographyIsolation of the active S-enantiomer
Reaction efficiency and yieldFlow chemistry, microwave-assisted synthesisFaster reaction times, higher yields
Purity of final compoundAdvanced purification techniques (e.g., SFC)Essential for use as an analytical standard

Novel Applications in Chemical Biology for Pathway Delineation and Target Engagement Probes

Isotopically labeled compounds are invaluable as chemical probes in chemical biology. rac-Clopidogrel-MP Endo Derivative-13C,d3 , with its unique mass signature, is ideally suited for use in metabolic pathway delineation and target engagement studies.

Clopidogrel is a prodrug that undergoes a complex two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2C19, to form its active thiol metabolite. nih.govnih.gov This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting platelet aggregation. researchgate.net The use of a labeled derivative like rac-Clopidogrel-MP Endo Derivative-13C,d3 can help in precisely tracing the metabolic fate of the parent compound and its various metabolites in complex biological systems. By using mass spectrometry, researchers can distinguish the drug-derived metabolites from endogenous molecules, providing a clear picture of the metabolic pathways involved. medchemexpress.com

Furthermore, the stable isotope labeling in this derivative makes it a potential candidate for use as a target engagement probe. After administration, the labeled active metabolite can be tracked to its site of action, the P2Y12 receptor. Techniques such as affinity-based protein profiling coupled with mass spectrometry could potentially be used to identify and quantify the extent of target binding in different tissues or under various physiological conditions. Recent research has also identified clopidogrel as a potential hydrogen sulfide (B99878) (H₂S) donor, opening up new avenues for its use as a chemical probe in studying H₂S-related biological signaling. researchgate.net

Application Technique Expected Outcome
Metabolic Pathway DelineationLC-MS/MS, Isotope TracingUnambiguous identification of clopidogrel metabolites
Target Engagement StudiesAffinity-Based Protein ProfilingQuantification of P2Y12 receptor binding
Novel Signaling PathwaysH₂S Biosensors, MetabolomicsElucidation of clopidogrel's role in H₂S signaling

Role in Developing High-Throughput Analytical Platforms for Labeled Compounds

The demand for rapid and accurate quantification of drugs and their metabolites in biological samples has led to the development of high-throughput analytical platforms. rac-Clopidogrel-MP Endo Derivative-13C,d3 plays a crucial role as an internal standard in these platforms, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

In quantitative bioanalysis, an internal standard is essential to correct for variations in sample preparation and instrument response. An ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties but is distinguishable by its mass. The combined ¹³C and d3 labeling in rac-Clopidogrel-MP Endo Derivative-13C,d3 provides a significant mass shift from the unlabeled compound, minimizing the risk of isotopic crosstalk and ensuring accurate quantification.

The development of high-throughput methods allows for the rapid screening of large numbers of samples, which is particularly important in clinical studies and in the assessment of drug resistance. capes.gov.br For a drug like clopidogrel, which exhibits significant inter-individual variability in its response, high-throughput screening of metabolite levels can help in personalizing therapy. capes.gov.br The availability of a reliable internal standard like rac-Clopidogrel-MP Endo Derivative-13C,d3 is a key enabler for the development and validation of such robust and high-throughput analytical platforms. nih.gov

Platform Feature Role of rac-Clopidogrel-MP Endo Derivative-13C,d3 Advantage
High-Throughput ScreeningInternal Standard in LC-MS/MS assaysAccurate and precise quantification of clopidogrel metabolites
Method ValidationReference standard for linearity, accuracy, and precisionEnsures the reliability of the analytical method
Clinical Pharmacokinetic StudiesTracer for absorption, distribution, metabolism, and excretion (ADME)Detailed characterization of the drug's behavior in the body

Integration with Systems Biology Approaches for Comprehensive Metabolic Understanding

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" disciplines, such as genomics, proteomics, and metabolomics. drugtargetreview.com The use of isotopically labeled compounds like rac-Clopidogrel-MP Endo Derivative-13C,d3 is highly synergistic with systems biology approaches, providing a powerful tool for a comprehensive understanding of drug metabolism and its effects.

The response to clopidogrel is known to be influenced by genetic polymorphisms in CYP enzymes, particularly CYP2C19. nih.govnih.gov By combining pharmacogenomic data with metabolomic profiling using labeled clopidogrel, researchers can build more accurate predictive models of drug response. This integrative approach, sometimes referred to as pharmacometabolomics, can help to elucidate the complex interplay between genetic factors and metabolic pathways that contribute to the variability in clopidogrel efficacy. nih.gov

Future research will likely see the increased use of such integrated approaches to not only personalize clopidogrel therapy but also to discover new biomarkers of drug response and toxicity. The data generated from studies using rac-Clopidogrel-MP Endo Derivative-13C,d3 can be incorporated into physiologically based pharmacokinetic (PBPK) models to simulate the drug's behavior in different patient populations and to predict potential drug-drug interactions. nih.gov This holistic view is essential for advancing the principles of precision medicine and improving patient outcomes.

Systems Biology Approach Contribution of Labeled Compound Goal
PharmacometabolomicsTracing metabolic perturbationsIdentifying biomarkers of drug response and toxicity
Integrative Omics (Genomics, Proteomics)Linking genetic variation to metabolic phenotypeUnderstanding inter-individual variability in drug efficacy
Physiologically Based Pharmacokinetic (PBPK) ModelingProviding accurate pharmacokinetic parametersPredicting drug behavior and interactions in diverse populations

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for synthesizing and characterizing rac-Clopidogrel-MP Endo Derivative-13C,d3 to ensure isotopic purity and structural fidelity?

  • Methodological Answer : Synthesis should follow Good Laboratory Practices (GLP) with isotopic labeling verified via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). For structural confirmation, high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) are critical. Isotopic purity can be quantified using isotope ratio mass spectrometry (IRMS) or stable isotope dilution assays (SIDA) .

Q. How does the isotopic labeling (13C, d3) in this derivative enhance its utility in metabolic pathway studies compared to non-labeled analogs?

  • Methodological Answer : The 13C and deuterium labels enable precise tracking of metabolic intermediates using tandem mass spectrometry (MS/MS) or isotope tracing in in vitro hepatocyte assays. For example, 13C labeling allows differentiation of endogenous vs. exogenous metabolites in mass spectrometry data, while deuterium labeling reduces metabolic degradation rates via the kinetic isotope effect (KIE), extending detection windows .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic (PK) data for rac-Clopidogrel-MP Endo Derivative-13C,d3 across different biological matrices?

  • Methodological Answer : Contradictions often arise from matrix-specific interferences (e.g., plasma proteins vs. tissue homogenates). A tiered approach is recommended:

Standardization : Use isotopically labeled internal standards (e.g., d3 for quantification) to normalize recovery rates.

Cross-validation : Compare data across matrices using ultra-high-performance LC (UHPLC) coupled with collision-induced dissociation (CID)-MS/MS.

Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, enzymatic activity) .

Q. What advanced analytical strategies are critical for detecting low-abundance metabolites of rac-Clopidogrel-MP Endo Derivative-13C,d3 in complex biological samples?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) modes (e.g., SWATH) to capture fragment ions of trace metabolites. Pre-concentration via solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride for carboxyl groups) improves sensitivity. Confirm metabolite identities using synthetic reference standards and computational tools (e.g in silico fragmentation with METLIN or mzCloud) .

Q. How should researchers address interspecies variability in metabolic profiles when extrapolating preclinical data for this compound to human models?

  • Methodological Answer : Conduct in vitro comparative metabolism studies using hepatocytes or microsomes from multiple species (e.g., rat, dog, human). Apply physiologically based pharmacokinetic (PBPK) modeling to scale clearance rates, accounting for differences in cytochrome P450 (CYP) isoform activity (e.g., CYP2C19 polymorphism in humans). Validate with humanized mouse models or organ-on-chip systems .

Q. What experimental frameworks are suitable for evaluating the impact of rac-Clopidogrel-MP Endo Derivative-13C,d3 on off-target pharmacodynamic pathways?

  • Methodological Answer : Use a multi-omics approach:

  • Proteomics : Activity-based protein profiling (ABPP) with isotopically labeled probes.
  • Transcriptomics : CRISPR-Cas9 screens to identify gene networks modulated by the compound.
  • Metabolomics : Stable isotope-resolved metabolomics (SIRM) to map pathway perturbations.
    Validate findings with knock-in/knockout models or selective enzyme inhibitors .

Methodological Best Practices

Q. How can researchers ensure reproducibility in stability studies of rac-Clopidogrel-MP Endo Derivative-13C,d3 under varying storage conditions?

  • Answer : Follow ICH Q1A guidelines for forced degradation studies (e.g., exposure to heat, light, humidity). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Quantify degradation products via LC-MS with deuterated analogs as internal controls. Document protocols in alignment with FAIR data principles .

Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving this compound?

  • Answer : Non-linear regression models (e.g., four-parameter logistic curve) are ideal for sigmoidal dose-response data. For heterogeneous responses, mixed-effects models or Bayesian hierarchical modeling account for inter-experiment variability. Use tools like GraphPad Prism or R packages (e.g., drc) for robust analysis .

Ethical and Safety Considerations

Q. What safety protocols are mandatory when handling rac-Clopidogrel-MP Endo Derivative-13C,d3 in laboratory settings?

  • Answer : Adhere to OSHA Laboratory Standard (29 CFR 1910.1450) and institutional Chemical Hygiene Plans. Use fume hoods for synthesis, and conduct regular waste audits for isotopic disposal. Mandatory training on MSDS handling and emergency response for deuterated/organic solvents is required .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.